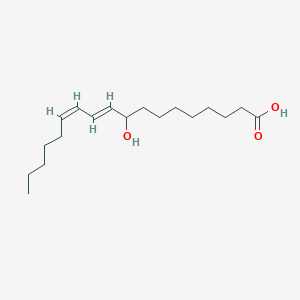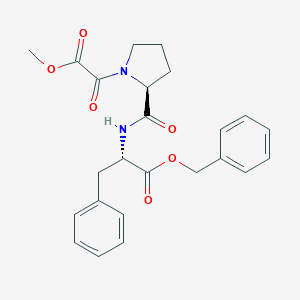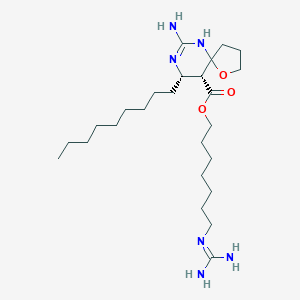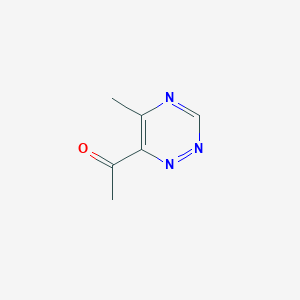
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone is a chemical compound that belongs to the class of triazine derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or by modulating the activity of certain receptors in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone exhibits various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential targets in the body. Finally, research on the synthesis and modification of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone may lead to the development of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(5-Methyl-1,2,4-triazin-6-yl)ethanone involves the reaction of 5-methyl-1,2,4-triazin-3-amine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 70-80°C and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant biological activity and has been investigated for its potential use as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
139938-64-0 |
|---|---|
Nombre del producto |
1-(5-Methyl-1,2,4-triazin-6-yl)ethanone |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
1-(5-methyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4-6(5(2)10)9-8-3-7-4/h3H,1-2H3 |
Clave InChI |
DLVGQTLZGQIBFL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC=N1)C(=O)C |
SMILES canónico |
CC1=C(N=NC=N1)C(=O)C |
Sinónimos |
Ethanone, 1-(5-methyl-1,2,4-triazin-6-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



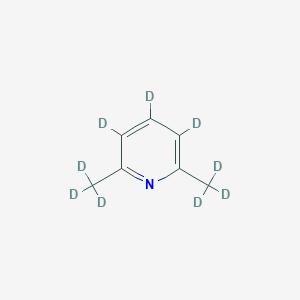
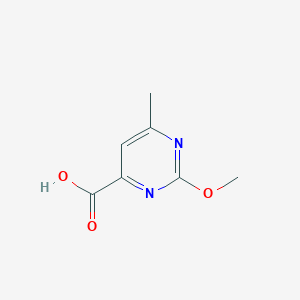
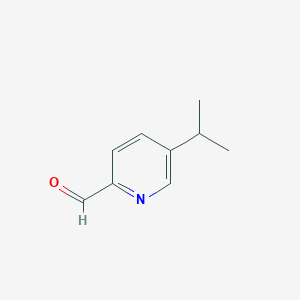
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
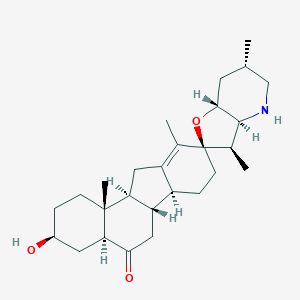
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
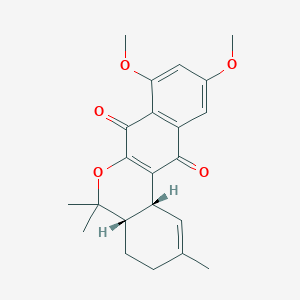
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
